2-(4-Ethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Description
The compound “2-(4-Ethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule. It contains a thieno[2,3-c]pyridine core, which is a bicyclic structure consisting of a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused with a pyridine (a six-membered ring with five carbon atoms and one nitrogen atom). This core is substituted with various functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thieno[2,3-c]pyridine core, along with the ethoxybenzamido and carboxamide substituents. These groups could potentially form hydrogen bonds and other interactions, influencing the compound’s behavior .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis, amidation, or other reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ethoxy, benzamido, and carboxamide groups could impact its solubility, polarity, and other properties .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds structurally related to 2-(4-Ethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been synthesized and evaluated for their antimicrobial activity. For instance, a series of 3,4-dihydro pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones, synthesized from ethyl 3-alkyl(aryl)carboxamidothieno[2,3-b]pyridine-2-carboxylates, exhibited antistaphylococcal activity (Kostenko et al., 2008). This suggests that compounds with a thieno[2,3-c]pyridine-3-carboxamide scaffold might be explored for their potential in developing new antimicrobial agents.
Drug Design and Molecular Modification
The structural modification of known molecules to improve their biological activities or to reduce side effects is a common approach in drug design. For example, derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been synthesized and evaluated against Mycobacterium tuberculosis, showing significant activity. This highlights the importance of molecular modification in enhancing the potency of lead compounds (Nallangi et al., 2014). The detailed synthesis and evaluation of compounds with the tetrahydrothieno[2,3-c]pyridine scaffold underscore the potential of such structures in drug discovery, particularly in the search for new antimycobacterial agents.
Radiolabeled Compounds for Imaging
Radiolabeled compounds based on benzamido tetrahydrothieno pyridine derivatives have been developed for imaging purposes, such as in positron emission tomography (PET) to study serotonergic neurotransmission (Plenevaux et al., 2000). This demonstrates the potential of chemically modified tetrahydrothieno[2,3-c]pyridine-3-carboxamides in the development of diagnostic tools for neurological research and potentially for the diagnosis of neurodegenerative diseases.
Properties
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-6-27-13-9-7-12(8-10-13)18(26)23-19-15(17(22)25)14-11-20(2,3)24-21(4,5)16(14)28-19/h7-10,24H,6,11H2,1-5H3,(H2,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHXAEVWXVRNPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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